methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
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Overview
Description
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a synthetic compound known for its complex structure and diverse applications in scientific research. This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves a multi-step process. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for annulation reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used to study various chemical reactions and mechanisms.
Biology: The compound is explored for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s structure allows it to interact with various biomolecules, potentially affecting biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate: This compound is similar in structure but has an ethyl group instead of a methyl group.
Naphtho[2,3-b]indolizine-6,11-dione derivatives: These compounds share a similar core structure and are studied for their photophysical properties.
Uniqueness
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHYWBGLVTHKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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